molecular formula C7H10O2 B8064752 Ethyl 2-methylcycloprop-2-ene-1-carboxylate

Ethyl 2-methylcycloprop-2-ene-1-carboxylate

Cat. No.: B8064752
M. Wt: 126.15 g/mol
InChI Key: BWPPIHDPGOSAFN-UHFFFAOYSA-N
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Description

Ethyl 2-methylcycloprop-2-ene-1-carboxylate is a versatile organic compound with the molecular formula C_7H_10O_2. It is a clear liquid with a unique chemical structure that makes it highly reactive and suitable for a wide range of chemical reactions. This compound is widely used as a building block in organic synthesis due to its reactivity and stability.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methylcyclopropene as the starting material.

  • Reaction Conditions: The reaction involves the addition of carbon dioxide (CO_2) to 2-methylcyclopropene in the presence of a strong base, such as sodium hydride (NaH), followed by esterification with ethanol to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted cyclopropenes and related compounds.

Scientific Research Applications

Ethyl 2-methylcycloprop-2-ene-1-carboxylate is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

  • Biology: It is used in the study of enzyme mechanisms and biochemical pathways.

  • Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-methylcycloprop-2-ene-1-carboxylate exerts its effects involves its reactivity with various reagents and substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used. For example, in oxidation reactions, the compound may interact with oxidizing agents to form oxidized products through electron transfer processes.

Comparison with Similar Compounds

Ethyl 2-methylcycloprop-2-ene-1-carboxylate is unique in its reactivity and stability compared to other similar compounds. Some similar compounds include:

  • Ethyl cycloprop-2-ene-1-carboxylate: Lacks the methyl group, resulting in different reactivity.

  • Ethyl 2-methylcycloprop-1-ene-1-carboxylate: Different position of the methyl group, leading to distinct chemical properties.

Properties

IUPAC Name

ethyl 2-methylcycloprop-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPPIHDPGOSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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